Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate
CAS No.:
VCID: VC13708881
Molecular Formula: C19H21BrN2O2
Molecular Weight: 389.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is a chemical compound with the molecular formula C19H21BrN2O2 and a molecular weight of 389.3 g/mol . This compound is a derivative of piperazine, which is a heterocyclic amine widely used in pharmaceuticals due to its versatility in forming various chemical structures with diverse biological activities. Synthesis and PreparationWhile specific synthesis details for Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate are not readily available, compounds with similar structures often involve multi-step syntheses starting from piperazine derivatives. Typically, these syntheses involve alkylation or acylation reactions to introduce the benzyl and bromophenyl groups. Biological Activities and Potential ApplicationsPiperazine derivatives are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial effects. Although specific biological activity data for Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is limited, related compounds have shown promising results in various therapeutic areas:
Research Findings and Future DirectionsGiven the limited specific research on Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate, future studies should focus on its synthesis optimization, biological evaluation, and potential therapeutic applications. The compound's structure suggests it could be a candidate for further modification to enhance its biological activity. |
---|---|
Product Name | Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate |
Molecular Formula | C19H21BrN2O2 |
Molecular Weight | 389.3 g/mol |
IUPAC Name | benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate |
Standard InChI | InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Standard InChIKey | YTCCRTHNPGLFAC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES | C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
PubChem Compound | 134686834 |
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume